molecular formula C15H24BrNO4 B1416395 Undecanoic acid, 11-bromo-, 2,5-dioxo-1-pyrrolidinyl ester CAS No. 125802-79-1

Undecanoic acid, 11-bromo-, 2,5-dioxo-1-pyrrolidinyl ester

Cat. No.: B1416395
CAS No.: 125802-79-1
M. Wt: 362.26 g/mol
InChI Key: RQMVHFRIRKSDGS-UHFFFAOYSA-N
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Description

Undecanoic acid, 11-bromo-, 2,5-dioxo-1-pyrrolidinyl ester: is a chemical compound that belongs to the class of organic compounds known as esters. This compound is characterized by the presence of a bromine atom at the 11th position of the undecanoic acid chain and a pyrrolidinyl ester group. It is used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

Undecanoic acid, 11-bromo-, 2,5-dioxo-1-pyrrolidinyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

For the related compound 11-Bromoundecanoic Acid, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with the skin, it should be washed off with plenty of soap and water. Protective gloves, clothing, and eye/face protection should be worn .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of undecanoic acid, 11-bromo-, 2,5-dioxo-1-pyrrolidinyl ester typically involves the esterification of 11-bromo-undecanoic acid with 2,5-dioxo-1-pyrrolidine. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include:

    Solvent: Dichloromethane or tetrahydrofuran

    Temperature: Room temperature to 40°C

    Catalyst: 4-Dimethylaminopyridine (DMAP) as a catalyst to increase the reaction rate

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Undecanoic acid, 11-bromo-, 2,5-dioxo-1-pyrrolidinyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 11-bromo-undecanoic acid and 2,5-dioxo-1-pyrrolidine.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating (40-60°C)

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions, reflux conditions

    Reduction: Lithium aluminum hydride (LiAlH4), anhydrous ether, room temperature

Major Products

    Substitution: Various substituted undecanoic acid derivatives

    Hydrolysis: 11-Bromo-undecanoic acid and 2,5-dioxo-1-pyrrolidine

    Reduction: Undecanoic acid derivatives with a hydrogen atom replacing the bromine

Mechanism of Action

The mechanism of action of undecanoic acid, 11-bromo-, 2,5-dioxo-1-pyrrolidinyl ester involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis or transesterification. These reactions enable the compound to modify biological molecules or act as a building block in synthetic pathways.

Comparison with Similar Compounds

Undecanoic acid, 11-bromo-, 2,5-dioxo-1-pyrrolidinyl ester can be compared with other similar compounds such as:

    Undecanoic acid, 11-chloro-, 2,5-dioxo-1-pyrrolidinyl ester: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

    Undecanoic acid, 11-iodo-, 2,5-dioxo-1-pyrrolidinyl ester: Contains an iodine atom, which can undergo different substitution reactions compared to bromine.

    Undecanoic acid, 11-fluoro-, 2,5-dioxo-1-pyrrolidinyl ester:

The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, making it suitable for particular synthetic and research applications.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 11-bromoundecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BrNO4/c16-12-8-6-4-2-1-3-5-7-9-15(20)21-17-13(18)10-11-14(17)19/h1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQMVHFRIRKSDGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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